

# Unveiling Tellurium-128: A Technical Guide to its Discovery, History, and Properties

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## Compound of Interest

Compound Name: Tellurium-128

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## Introduction

### Tellurium-128 (

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Te) stands as a remarkable isotope, primarily recognized for its exceptionally long half-life, the longest of any known radionuclide.<sup>[1]</sup> This technical guide provides an in-depth exploration of the discovery and history of **Tellurium-128**, detailing the experimental methodologies that have been pivotal in characterizing its unique properties. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who may encounter or utilize this isotope in their work.

## Discovery and Historical Context

The journey to identifying **Tellurium-128** began with the discovery of the element Tellurium itself. In 1782, Austrian mineralogist Franz-Joseph Müller von Reichenstein first encountered the element in a gold ore from Transylvania.<sup>[2]</sup> It was not until 1798, however, that the German chemist Martin Heinrich Klaproth isolated the new element and named it "tellurium," derived from the Latin word tellus, meaning "earth."<sup>[2]</sup>

The concept of isotopes—atoms of the same element with different masses—was not established until the early 20th century. The pioneering work of British physicist Francis William Aston was instrumental in this field. In 1919, Aston developed the mass spectrograph, a device

that could separate ions of different masses and provide the first experimental proof of isotopes in non-radioactive elements.<sup>[3][4][5]</sup> While a specific publication by Aston detailing the initial discovery of all of Tellurium's isotopes, including <sup>128</sup>Te and <sup>128m</sup>Te, is not readily available, his systematic work on identifying the isotopic composition of numerous elements laid the foundation for our modern understanding. Subsequent mass spectrometric studies have precisely determined the natural abundance of Tellurium's eight stable and long-lived isotopes.<sup>[6][7]</sup>

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## Quantitative Data Summary

The key properties of Tellurium's naturally occurring isotopes are summarized in the table below for easy comparison.

Isotope	Atomic Mass (Da)	Natural Abundance (%)	Half-life (t½)	Decay Mode	Daughter Product
120120 Te	119.904048	0.09	Stable	-	-
122122 Te	121.903050	2.55	Stable	-	-
123123 Te	122.904271	0.89	> 9.2 x 10 <sup>16</sup> years	Electron Capture	123123 Sb
124124 Te	123.902818	4.74	Stable	-	-
125125 Te	124.904428	7.07	Stable	-	-
126126 Te	125.903310	18.84	Stable	-	-
128128 Te	127.904463	31.74	2.2 x 10 <sup>24</sup> years	Double Beta Decay (β <sup>-</sup> β <sup>-</sup> )	128128 Xe
130130 Te	129.906229	34.08	7.9 x 10 <sup>20</sup> years	Double Beta Decay (β <sup>-</sup> β <sup>-</sup> )	130130 Xe

Data sourced from various nuclear data compilations.[\[6\]](#)[\[8\]](#)[\[7\]](#)[\[9\]](#)

## Experimental Protocols

The determination of the extraordinarily long half-life of **Tellurium-128** has been a significant experimental challenge. Two primary methods have been employed: the geochemical method and direct counting experiments.

## The Geochemical Method

The geochemical method provides an indirect measurement of the half-life by quantifying the accumulation of the daughter nuclide, Xenon-128 (

<sup>128</sup>Xe), in ancient tellurium-bearing minerals over geological timescales.

Methodology:

- Sample Selection and Preparation:
  - Ancient tellurium-rich minerals, such as tellurides of gold and silver, are carefully selected from geologically stable locations with known ages, determined by independent radiometric dating techniques.[\[10\]](#)[\[11\]](#)
  - The mineral samples are meticulously cleaned to remove any surface contamination.
  - The samples are then crushed and powdered to facilitate the release of trapped gases.
- Xenon Extraction:
  - The powdered mineral sample is placed in a high-vacuum furnace.
  - The sample is heated in a stepwise manner to progressively higher temperatures. At each temperature step, the released gases, including xenon, are collected. This stepwise heating allows for the separation of xenon implanted from different sources (e.g., atmospheric contamination vs. radiogenic).
- Gas Purification:
  - The collected gas mixture is passed through a series of cryogenic traps and getters to remove reactive gases (e.g., H<sub>2</sub>O, CO<sub>2</sub>, N<sub>2</sub>) and other noble gases, isolating the xenon fraction.

- Mass Spectrometric Analysis:

- The isotopic composition of the purified xenon gas is measured using a high-precision mass spectrometer.

- The abundance of

<sup>128</sup>Xe

is determined relative to other xenon isotopes. An excess of

<sup>128</sup>Xe

compared to the atmospheric abundance is attributed to the double beta decay of

<sup>128</sup>Te.

- Half-life Calculation:

- The half-life of <sup>128</sup>Te is calculated using the following equation:

<sup>128</sup>Te

is calculated using the following equation:

$$t_{1/2} = \frac{\ln(2) \cdot N_{Te}}{N_{Xe} \cdot \lambda} = \frac{\ln(2) \cdot N_{Te}}{N_{Xe} \cdot \lambda}$$

where:

- <sup>128</sup>Te is the half-life of

<sup>128</sup>Te

is the half-life of

<sup>128</sup>Te.

Te.

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$N_{Te}$  NTe

is the number of

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Te atoms in the mineral sample.

- $t$

is the age of the mineral.

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$N_{Xe}$  NXe

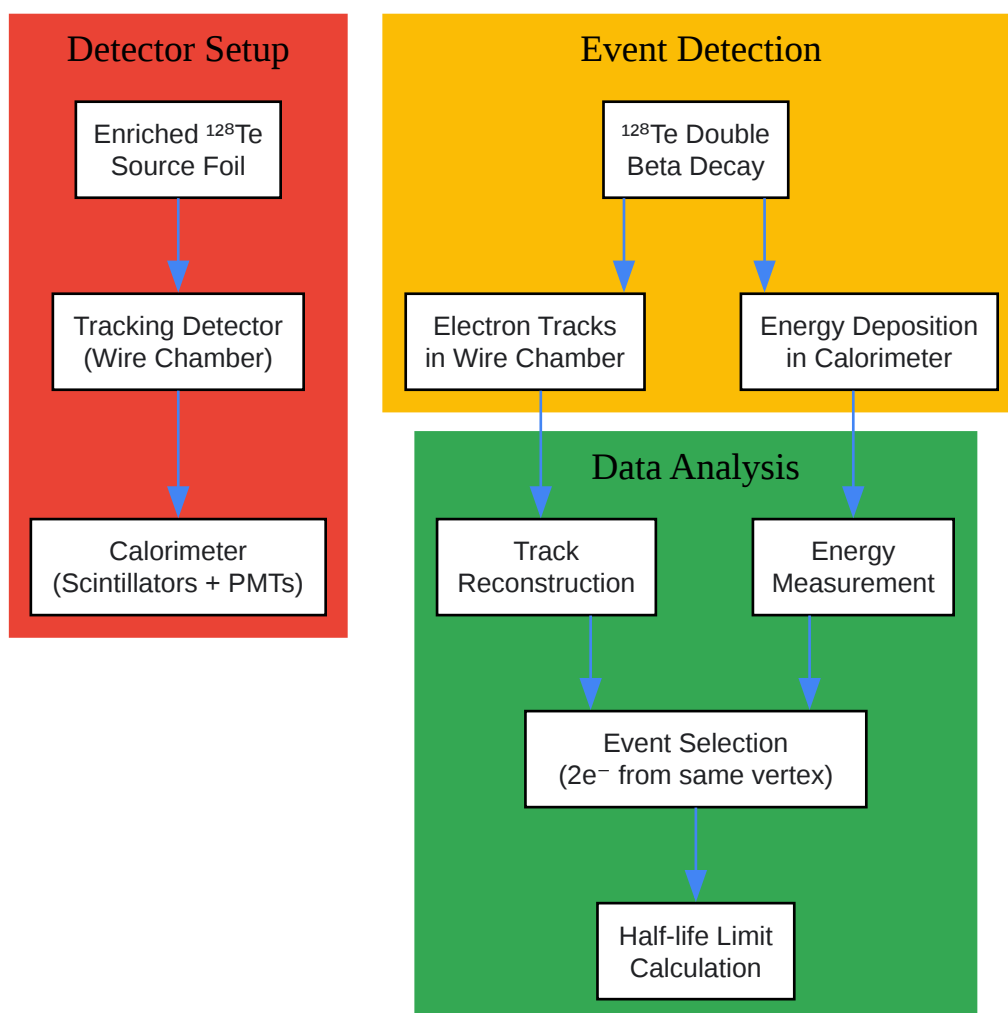
is the number of excess

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Xe atoms produced by the decay of

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Te.



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